molecular formula C8H4BrNO B1441534 4-Bromo-2-cyanobenzaldehyde CAS No. 523977-64-2

4-Bromo-2-cyanobenzaldehyde

Cat. No.: B1441534
CAS No.: 523977-64-2
M. Wt: 210.03 g/mol
InChI Key: ZIMYDLFCAWTIMY-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzaldehyde is an organic compound with the molecular formula C8H4BrNO. It is a white to light yellow solid that is soluble in organic solvents such as alcohol and ether . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

4-Bromo-2-cyanobenzaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 2-cyanobenzaldehyde. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Bromo-2-cyanobenzaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2-cyanobenzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-Bromo-2-cyanobenzaldehyde exerts its effects depends on the specific reaction or application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The cyano and aldehyde groups can also participate in various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

4-Bromo-2-cyanobenzaldehyde can be compared with other similar compounds such as:

The presence of both the bromine and cyano groups in this compound makes it unique and valuable for a wide range of chemical reactions and applications .

Properties

IUPAC Name

5-bromo-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMYDLFCAWTIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695473
Record name 5-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523977-64-2
Record name 5-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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